

Application Notes and Protocols for In Vitro Histone Demethylase Assays of NCGC00247743

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Compound of Interest

Compound Name: NCGC00247743

Cat. No.: B15588074

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Introduction

NCGC00247743 is a potent inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases.[1][2][3] The KDM4 family, which includes enzymes like KDM4A, KDM4B, and KDM4C, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, primarily H3K9me3 and H3K36me3.[2][4][5] Dysregulation of KDM4 activity has been implicated in various cancers, making these enzymes attractive targets for therapeutic intervention. This document provides a detailed protocol for an in vitro histone demethylase assay to characterize the inhibitory activity of **NCGC00247743** and similar compounds against KDM4 enzymes, focusing on the widely used AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.

Data Presentation

The inhibitory activity of **NCGC00247743** and other compounds against KDM4 family members can be quantified and compared using IC50 values.

Compound	Target	Assay Type	Substrate	IC50 (μM)	Reference
NCGC00247743	KDM4B	Biochemical Assay	H3K4me3	< 1	[6] [7]
NCGC00247743 (I9)	KDM4A, KDM4C, KDM4D	Enzymatic Assay	N/A	Potent Inhibition	[1] [3]
NCGC00247751 (A1)	KDM4E, KDM4A	Cell-based Assay	N/A	in μM range	[1] [3]
NCGC00244536 (B3)	KDM4E, KDM4A	Cell-based Assay	N/A	in μM range	[1] [3]
JIB-04	KDM4A-E	ELISA	N/A	0.29 - 1.1	[8]
IOX1	KDM4A	MALDI-TOF MS	N/A	1.7	[8]

Experimental Protocols

This section details the protocol for an in vitro histone demethylase assay using AlphaLISA technology to measure the inhibitory effect of **NCGC00247743** on a KDM4 family member, such as KDM4A (also known as JMJD2A).

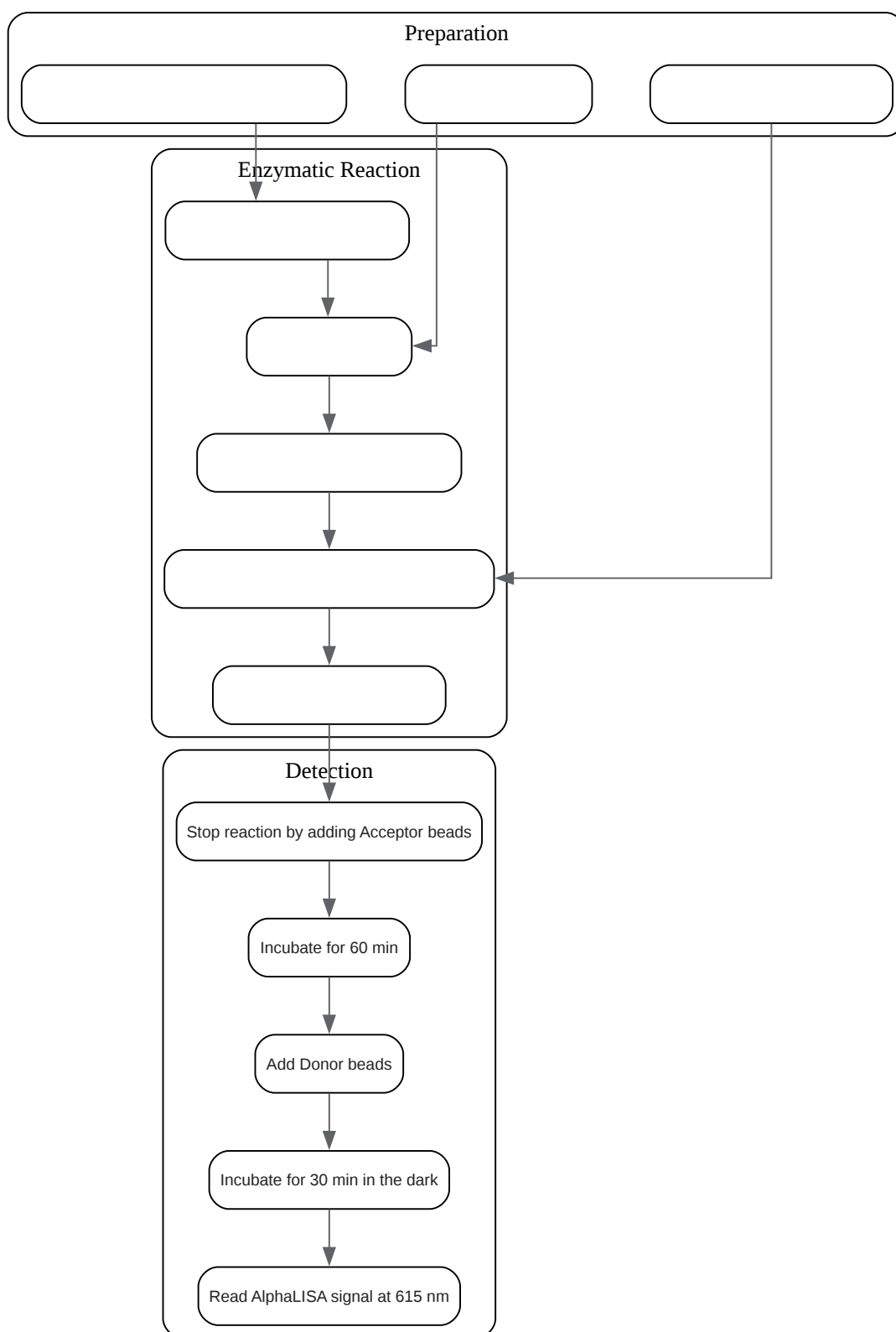
Principle of the AlphaLISA Assay

The AlphaLISA assay is a bead-based, no-wash immunoassay that measures the demethylation of a biotinylated histone peptide substrate by a KDM4 enzyme. The detection of the demethylated product is achieved through the proximity of a Streptavidin-coated Donor bead and an antibody-conjugated Acceptor bead. The antibody specifically recognizes the demethylated epitope on the histone peptide. When the Donor and Acceptor beads are brought into close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of the light emission is proportional to the amount of demethylated product and thus to the enzyme's activity.

Materials and Reagents

- Enzyme: Recombinant human KDM4A (or other KDM4 family member)
- Substrate: Biotinylated histone H3 peptide with a trimethylated lysine (e.g., Biotin-H3K36me3)
- Inhibitor: **NCGC00247743**
- Cofactors: 2-oxoglutarate (2-OG), Fe(II) (e.g., $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$), Ascorbate
- Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20
- Detection Reagents:
 - AlphaLISA Streptavidin Donor Beads
 - AlphaLISA Anti-demethylated mark Acceptor Beads (e.g., Anti-H3K36me2)
- Detection Buffer: 1X Epigenetics Buffer 1
- Microplate: 384-well white opaque OptiPlate™
- Plate Sealer: TopSeal™-A

Experimental Workflow



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Caption: Experimental workflow for the in vitro KDM4A AlphaLISA assay.

Detailed Protocol

- Reagent Preparation:
 - 1X Assay Buffer: Prepare a working solution of 50 mM HEPES pH 7.5, 0.1% BSA, and 0.01% Tween-20.
 - Inhibitor (**NCGC00247743**): Prepare a stock solution in 100% DMSO. Create a serial dilution of the inhibitor in 1X Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.
 - Enzyme (KDM4A): Dilute the recombinant KDM4A enzyme to the desired working concentration (e.g., 2 nM) in 1X Assay Buffer. Keep the diluted enzyme on ice.
 - Substrate/Cofactor Mix (4X): Prepare a 4X working solution containing the biotinylated H3K36me3 peptide (e.g., 400 nM), 2-OG (e.g., 8 μ M), Fe(II) (e.g., 20 μ M), and ascorbate (e.g., 400 μ M) in 1X Assay Buffer.
 - Detection Reagents: Prepare the AlphaLISA Acceptor beads and Streptavidin Donor beads according to the manufacturer's instructions in 1X Epigenetics Buffer 1.
- Enzymatic Reaction (in a 384-well plate):
 - Add 2.5 μ L of the serially diluted **NCGC00247743** or DMSO (for positive and negative controls) to the appropriate wells.
 - Add 5 μ L of the diluted KDM4A enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 5 μ L of 1X Assay Buffer.
 - Pre-incubate the plate at room temperature for 15 minutes.
 - Initiate the demethylase reaction by adding 2.5 μ L of the 4X substrate/cofactor mix to all wells. The final reaction volume is 10 μ L.
 - Seal the plate with a TopSeal-A film and incubate at room temperature for 60 minutes.
- Signal Detection:

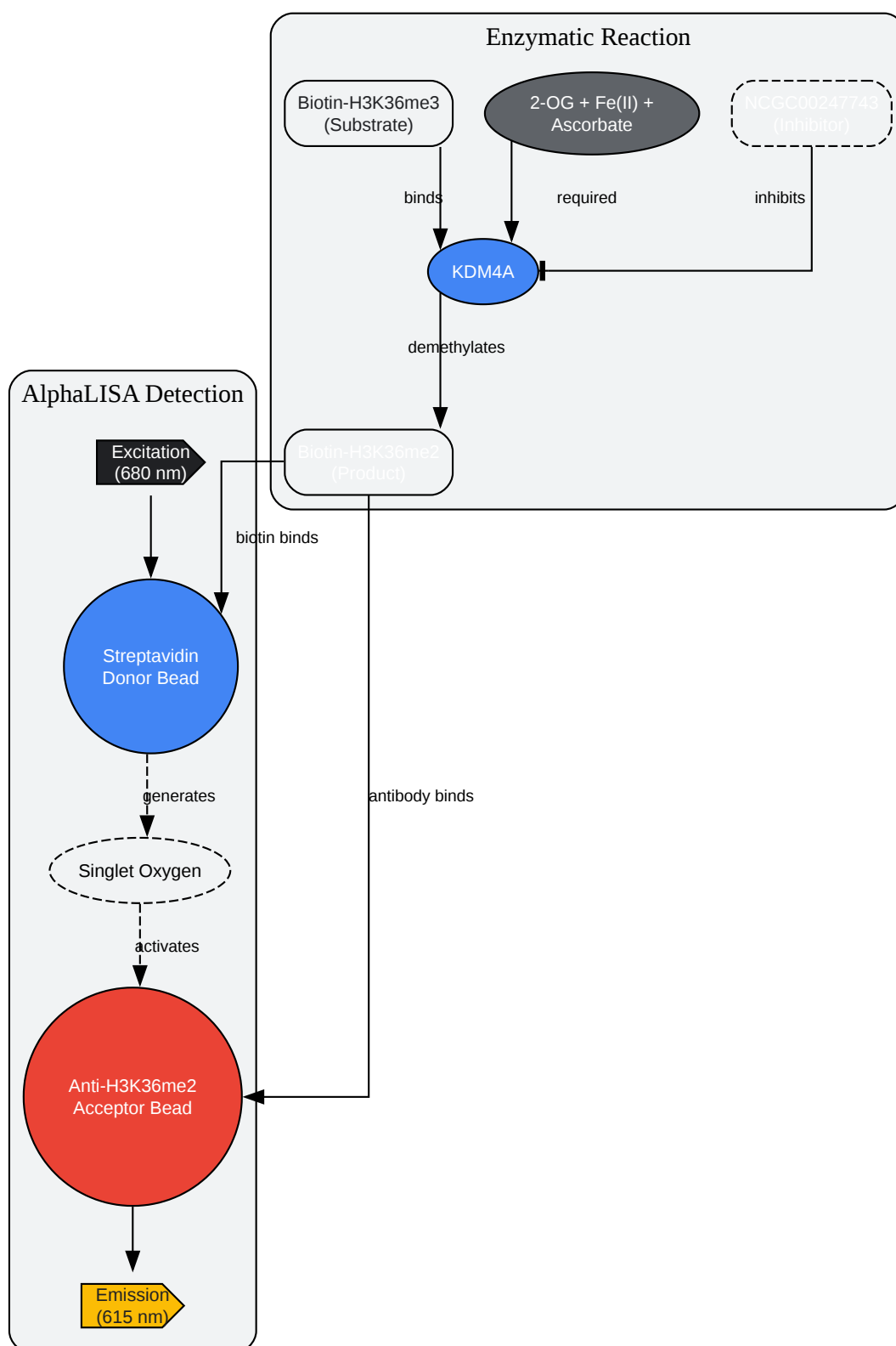
- Stop the enzymatic reaction by adding 5 μ L of the prepared AlphaLISA Acceptor beads solution. This brings the final concentration of Acceptor beads to, for example, 20 μ g/mL.
- Seal the plate and incubate at room temperature for 60 minutes.
- Add 10 μ L of the prepared Streptavidin Donor beads solution in subdued light. This brings the final concentration of Donor beads to, for example, 20 μ g/mL.
- Seal the plate and incubate in the dark at room temperature for 30 minutes.
- Read the plate on an Alpha-enabled microplate reader at an emission wavelength of 615 nm.

Data Analysis

The AlphaLISA signal is inversely proportional to the degree of inhibition. The IC₅₀ value for **NCGC00247743** can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the enzymatic reaction and the AlphaLISA detection principle for the KDM4A histone demethylase assay.



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Caption: KDM4A enzymatic reaction and AlphaLISA detection principle.

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